molecular formula C17H18ClN5O2 B2931660 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide CAS No. 895017-76-2

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide

Cat. No. B2931660
CAS RN: 895017-76-2
M. Wt: 359.81
InChI Key: BEUBDYCPYJOCLB-UHFFFAOYSA-N
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Description

The compound “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a type of nitrogen-containing heterocyclic compounds that have been shown to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its pyrazolo[3,4-d]pyrimidine core. For instance, the acetyl group and the amide carbonyl moiety could be involved in cyclization reactions .

Scientific Research Applications

Antitubercular Agents

The compound is related to the 4-aminopyrrolo[2,3-d]pyrimidine derivatives which have been explored as antitubercular agents . These derivatives have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines . Some of these compounds have demonstrated good to moderate anticancer activity, most notably against renal cancer cell lines .

Antioxidant Activity

Pyrazoline derivatives, which are related to the compound , have been studied for their antioxidant activities . These compounds can help combat oxidative stress, which is linked to various diseases .

Antimicrobial Activity

Pyrazolopyrimidine derivatives, which are structurally similar to the compound, have been reported to have antimicrobial potential . They have been used in the treatment of various bacterial and fungal infections .

Antidepressant and Anticonvulsant Activity

Related compounds, such as pyrazolines, have been studied for their antidepressant and anticonvulsant activities . These compounds could potentially be used in the treatment of neurological disorders .

6. Finite Element Analysis (FEA) of Metallic Vascular Stents While not directly related to the compound, the term “F2514-0224” is associated with a standard guide for Finite Element Analysis (FEA) of Metallic Vascular Stents Subjected to Uniform Radial Loading . This is a valuable tool for evaluating the performance of metallic stents .

Mechanism of Action

Target of Action

The compound, also known as “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide” or “F2514-0224”, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . Therefore, the primary target of this compound is likely to be protein kinases.

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition is achieved through the compound’s fit into the active site of the kinase, specifically through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of protein kinases affects several biochemical pathways. Protein kinases are responsible for phosphorylation of key components for cell proliferation . Therefore, the compound’s inhibition of these kinases can disrupt cell proliferation, particularly in cancer cells .

Pharmacokinetics

The compound’s pharmacokinetic properties contribute to its bioavailability. In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-3-21(4-2)15(24)10-22-11-19-16-14(17(22)25)9-20-23(16)13-7-5-6-12(18)8-13/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUBDYCPYJOCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide

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